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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

Cat. No.: B051582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-

nitrophenyl-N-benzylcarbamate, a crucial intermediate in the synthesis of various organic

compounds. By comparing its spectral features with those of related carbamates and precursor

molecules, this document serves as a valuable resource for the identification and

characterization of this compound.

I. FT-IR Spectral Data Comparison
The FT-IR spectrum of 4-nitrophenyl-N-benzylcarbamate is characterized by specific

absorption bands corresponding to its constituent functional groups. The table below

summarizes these key vibrational frequencies and compares them with the characteristic

ranges for similar functional groups found in other organic molecules.
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Function
al Group

Vibration
Mode

4-
Nitrophen
yl-N-
benzylcar
bamate
(cm⁻¹)[1]

Benzyl
Carbamat
e (cm⁻¹)
[2]

4-
Nitrobenz
yl
Carbamat
e (cm⁻¹)
[2]

General
Range for
Carbamat
es (cm⁻¹)

General
Range for
Aromatic
Nitro
Compoun
ds (cm⁻¹)

N-H Stretch

3300 -

3500

(broad)

3422-3332 3526
3100 -

3500[3][4]
-

C-H

(aromatic)
Stretch

~3030 -

3100

Not

specified

Not

specified
- -

C-H

(aliphatic)
Stretch

~2850 -

2950

Not

specified

Not

specified
- -

C=O

(carbamate

)

Stretch 1753 1694 1604
1680 -

1740[5][6]
-

C=C

(aromatic)
Stretch 1615, 1595 1610

Not

specified
- -

N-O (nitro)
Asymmetri

c Stretch
1523 -

Not

specified
-

1550-

1475[7][8]

[9][10]

N-H Bend 1490 1610 1513
~1500 -

1650
-

N-O (nitro)
Symmetric

Stretch
1350 -

Not

specified
-

1360-

1290[7][8]

[9][10]

C-N Stretch 1278 1346 1339
~1250 -

1350
-

C-O Stretch
1230,

1154, 1052
1068 1056

~1000 -

1250
-
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II. Interpretation of the FT-IR Spectrum
The FT-IR spectrum of 4-nitrophenyl-N-benzylcarbamate reveals several key features:

N-H Stretching: A broad band is typically observed in the region of 3300-3500 cm⁻¹,

characteristic of N-H stretching vibrations in carbamates, often broadened due to hydrogen

bonding.

Carbonyl (C=O) Stretching: A strong, sharp absorption peak around 1753 cm⁻¹ is indicative

of the carbonyl group within the carbamate linkage.[1] The position of this band is influenced

by the electronic effects of the attached groups.

Nitro (NO₂) Group: The presence of the 4-nitrophenyl group is confirmed by two strong

absorption bands: the asymmetric stretching vibration around 1523 cm⁻¹ and the symmetric

stretching vibration around 1350 cm⁻¹.[1][7][8][9][10]

Aromatic and Aliphatic C-H Stretching: Bands corresponding to the stretching of C-H bonds

in the aromatic rings are expected between 3000 and 3100 cm⁻¹, while those for the benzylic

CH₂ group appear between 2850 and 3000 cm⁻¹.

C-N and C-O Stretching: The region between 1000 and 1300 cm⁻¹ contains bands

corresponding to the C-N and C-O stretching vibrations of the carbamate group.

III. Experimental Protocol: FT-IR Analysis
Objective: To obtain the FT-IR spectrum of solid 4-nitrophenyl-N-benzylcarbamate.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy. This method is suitable for

the direct analysis of solid samples with minimal preparation.

Apparatus:

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with

a diamond or germanium crystal).

Spatula

Sample vial containing 4-nitrophenyl-N-benzylcarbamate.
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Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes.

Procedure:

Background Spectrum:

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe

dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Acquire a background spectrum. This will account for the absorbance of the ambient

atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

Sample Analysis:

Place a small amount (typically a few milligrams) of the 4-nitrophenyl-N-benzylcarbamate

powder onto the center of the ATR crystal.

Lower the ATR press and apply consistent pressure to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. The spectrometer will typically scan the sample over a

range of 4000 to 400 cm⁻¹.

The final spectrum is generated by the instrument's software, which automatically

subtracts the background spectrum from the sample spectrum.

Data Processing:

The resulting spectrum should be baseline-corrected and the peaks of interest should be

labeled with their corresponding wavenumbers (cm⁻¹).

IV. Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the precursor molecules to the final

FT-IR analysis of 4-nitrophenyl-N-benzylcarbamate.
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Workflow for Synthesis and FT-IR Analysis of 4-Nitrophenyl-N-benzylcarbamate
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Caption: Synthesis and Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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